4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
The compound 4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide features a tetrahydroquinoline scaffold substituted at the 6-position with a sulfonamide group. Key structural attributes include:
- Tetrahydroquinoline core: A partially saturated heterocyclic ring system with a ketone at the 2-position.
- Substituents: A 4-fluoro-3-methylbenzene ring on the sulfonamide and a 2-methylpropyl (isobutyl) group at the 1-position of the tetrahydroquinoline.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-13(2)12-23-19-8-5-16(11-15(19)4-9-20(23)24)22-27(25,26)17-6-7-18(21)14(3)10-17/h5-8,10-11,13,22H,4,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVLAIZQUAIOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can be used to introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Clemmensen reduction using zinc amalgam and hydrochloric acid is commonly employed.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the benzene ring .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of CHFNOS and a molecular weight of approximately 378.48 g/mol. Its structure features a sulfonamide group, which is often associated with antimicrobial activity, and a tetrahydroquinoline moiety that may contribute to its biological activity.
Pharmacological Applications
-
Antimicrobial Activity
- Compounds with sulfonamide groups are known for their antibacterial properties. The presence of the tetrahydroquinoline structure may enhance this activity by improving the compound's ability to penetrate bacterial membranes. Studies have shown that similar compounds exhibit effectiveness against various bacterial strains, suggesting that this compound could also possess antimicrobial properties.
-
Anticancer Potential
- Research indicates that derivatives of tetrahydroquinoline have shown promise in inhibiting cancer cell proliferation. The structural components of 4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide may interact with specific cellular pathways involved in tumor growth and metastasis.
-
Anti-inflammatory Effects
- Some studies suggest that compounds containing sulfonamide groups can exhibit anti-inflammatory effects. This could make this compound a candidate for further investigation in inflammatory diseases.
Biochemical Mechanisms
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It might interact with various receptors in the body, modulating pathways related to inflammation or cell growth.
Case Study 1: Antimicrobial Efficacy
A study conducted on structurally similar compounds demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Testing of this compound is warranted to confirm similar effects.
Case Study 2: Cancer Cell Lines
In vitro studies on tetrahydroquinoline derivatives have shown inhibition of proliferation in various cancer cell lines. Further exploration into the specific pathways affected by this compound could provide insights into its anticancer potential.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. The quinoline core can intercalate with DNA, potentially leading to anti-cancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
Compound A :
1-(3-Fluoro-4-Methylphenyl)-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-Yl)Methanesulfonamide ()
- Core: Shares the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold.
- Differences :
- Sulfonamide type : Methanesulfonamide (simpler alkyl chain) vs. benzene sulfonamide in the target compound.
- Substituents :
- Quinoline 1-position: Propyl vs. 2-methylpropyl (branched alkyl in the target).
- Aromatic ring : 3-Fluoro-4-methylphenyl vs. 4-fluoro-3-methylbenzene in the target.
- Implications : The benzene sulfonamide in the target may enhance π-π stacking interactions compared to Compound A’s methanesulfonamide. The branched isobutyl group could improve metabolic stability over the linear propyl chain .
Compound B :
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide ()
- Core : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one system.
- Differences: Sulfonamide position: Attached to a pyrazolo-pyrimidine-chromen hybrid vs. tetrahydroquinoline in the target. Fluorine placement: Dual fluorines on the chromen and phenyl groups vs. a single fluorine on the benzene sulfonamide in the target.
Compound C :
4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate ()
- Core: Dihydroquinoline carboxylate with a sulfonamide side chain.
- Differences: Quinoline oxidation state: 1,4-Dihydroquinoline vs. tetrahydroquinoline in the target. Substituents: Chloro, cyclopropyl, and carboxylate groups absent in the target.
- Implications: The dihydroquinoline carboxylate in Compound C may exhibit altered solubility and metal-binding capacity due to the carboxylate group, diverging from the target’s sulfonamide-driven polarity .
Structural and Functional Implications
- Compound B’s dual fluorines (chromen and phenyl) could amplify such effects .
- Alkyl Chain Branching :
- Sulfonamide Diversity :
- Benzene sulfonamides (target) vs. methanesulfonamides (Compound A) or N,4-dimethylphenyl sulfonamides (Compound C) highlight tunable hydrophobicity and steric bulk for target engagement .
Biological Activity
4-Fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a sulfonamide group, which is known for its diverse therapeutic applications, including antibacterial and anti-inflammatory properties. The unique structural features of this compound suggest various mechanisms of action and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 390.47 g/mol. The presence of fluorine and methyl groups enhances its pharmacological properties, potentially influencing its interaction with biological targets. The sulfonamide moiety is particularly significant as it contributes to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.47 g/mol |
| Functional Groups | Sulfonamide, Fluoro, Methyl |
The biological activity of this compound likely involves the inhibition of specific enzymes or receptors associated with disease pathways. The sulfonamide group may interact with bacterial dihydropteroate synthase, leading to antibacterial effects. Additionally, the compound may exhibit inhibitory activity against various enzymes involved in inflammatory pathways.
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy. Studies on related tetrahydroquinoline derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . For instance, compounds similar to this compound have exhibited significant cytotoxicity against pancreatic cancer cells .
Case Study 1: Antitumor Activity
In a study evaluating a series of tetrahydroquinoline derivatives for antitumor activity, compounds were tested against several cancer cell lines including Mia PaCa-2 and PANC-1. Results indicated that modifications to the side chains significantly influenced the anticancer activity (IC50 values ranging from micromolar to nanomolar concentrations) . The presence of the sulfonamide group in these derivatives was crucial for enhancing their biological activity.
Case Study 2: Enzyme Inhibition
Another study explored the inhibition of butyrylcholinesterase (BChE) by compounds structurally similar to this compound. The results showed that certain analogs exhibited competitive inhibition with IC50 values comparable to established inhibitors like physostigmine . This suggests that the compound may also have neuroprotective effects through cholinesterase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
